molecular formula C29H27F2N7O5S B1679264 レルゴリクス CAS No. 737789-87-6

レルゴリクス

カタログ番号: B1679264
CAS番号: 737789-87-6
分子量: 623.6 g/mol
InChIキー: AOMXMOCNKJTRQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レルゴリクスは、非ペプチド性ゴナドトロピン放出ホルモン(GnRH)受容体拮抗薬です。主に進行性前立腺がんと子宮筋腫の治療に使用されます。 レルゴリクスは、これらの状態の成長に関与するテストステロンやエストロゲンなどの性ホルモンのレベルを低下させることで作用します .

科学的研究の応用

Relugolix has a wide range of scientific research applications, including:

作用機序

レルゴリクスは、下垂体のGnRH受容体に競合的に結合することにより、その効果を発揮します。この結合は、黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)の放出を減らし、テストステロンとエストロゲンのレベルを低下させます。 これらのホルモンレベルの低下は、ホルモン感受性腫瘍や状態の成長を遅らせるのに役立ちます .

類似の化合物との比較

レルゴリクスは、以下のような他のGnRH受容体拮抗薬と比較されます。

    デガレリクス: レルゴリクスとは異なり、デガレリクスは皮下投与を必要とし、経口では活性化しません。

    エラグリクス: レルゴリクスと同様に、エラグリクスは経口で活性な非ペプチド性、小型分子GnRH拮抗薬です。 .

レルゴリクスは、経口投与、初期の急上昇なしに急速なテストステロン抑制、および他のアンドロゲン遮断療法と比較して心臓安全性が高まる可能性があることで際立っています .

将来の方向性

Relugolix presents a valuable treatment option for men with advanced prostate cancer where androgen deprivation therapy is indicated . It has also been studied in the symptomatic treatment of endometriosis . The cost was a major reason for patients not initiating and for discontinuing therapy . Future research may focus on reducing the cost and improving the accessibility of this medication .

生化学分析

Biochemical Properties

Relugolix acts as a competitive antagonist of the GnRH receptors, thereby decreasing the release of luteinizing hormone (LH) and, ultimately, testosterone . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma .

Cellular Effects

Relugolix influences cell function by reducing the levels of sex hormones such as testosterone. The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone . Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines .

Molecular Mechanism

Relugolix exerts its effects at the molecular level by competitively binding to pituitary GnRH receptors, thereby reducing the release of LH and, ultimately, testosterone . This mechanism of action leads to a decrease in the levels of sex hormones, which can slow the progression of hormone-responsive conditions such as prostate cancer .

Temporal Effects in Laboratory Settings

In clinical trials, once-daily oral administration of Relugolix led to a sustained castration rate over 48 weeks of treatment . The effects of Relugolix are rapid, with near-maximum decreases in hormone concentrations observed within hours of administration .

Dosage Effects in Animal Models

In an embryo-fetal development study, oral administration of Relugolix to pregnant rabbits during the period of organogenesis resulted in abortion, total litter loss, or decreased number of live fetuses at a dose of 9 mg/kg/day .

Metabolic Pathways

Relugolix is metabolized mainly by the CYP3A subfamily of P450 enzymes, with a smaller contribution by CYP2C8 . This metabolism influences the drug’s pharmacokinetics and can impact its therapeutic effects .

Transport and Distribution

Relugolix is a substrate for P-glycoprotein, which may limit its absorption and distribution . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma, which can influence its distribution within the body .

Subcellular Localization

As a small molecule drug, Relugolix does not have a specific subcellular localization. It acts by binding to GnRH receptors, which are located on the surface of pituitary cells . By binding to these receptors, Relugolix can inhibit the release of hormones that stimulate the production of sex hormones .

準備方法

合成経路と反応条件

レルゴリクスは、化合物(5)から始まる多段階プロセスによって合成されます。主な手順は以下のとおりです。

    還元: 化合物(5)は、パラジウム炭素(Pd/C)を用いた水素化によって還元され、化合物(6)が得られます。

    縮合: 化合物(6)で生成されたアミン基は、カルボニルジイミダゾール(CDI)をカップリング試薬として使用してメトキシアミンと縮合し、化合物(7)が生成されます。

    加水分解: 化合物(7)は、水酸化カリウム(KOH)で加水分解されて化合物(8)が生成されます。

    環化: 化合物(10)の二環式骨格は、化合物(8)と3-アミノ-6-メトキシピリダジンをカップリングし、その後、メトキシドナトリウム(NaOMe)で環化することにより形成されます。

    最終変換: 化合物(10)は、1-クロロエチルクロロホルメートとジメチルアミンを使用してレルゴリクスに変換されます.

工業生産方法

レルゴリクスの工業生産には、これらの合成経路の最適化が含まれ、高い収率と純度を確保します。 このプロセスには、温度、圧力、pHなどの反応条件の正確な制御、および高品質の試薬と触媒の使用が含まれます .

化学反応の分析

反応の種類

レルゴリクスは、以下を含むいくつかの種類の化学反応を起こします。

    還元: 水素化による化合物(5)から化合物(6)への還元。

    縮合: 化合物(6)とメトキシアミンとの縮合。

    加水分解: 化合物(7)から化合物(8)への加水分解。

    環化: 環化反応による二環式骨格の形成。

一般的な試薬と条件

    水素化: 触媒としてのパラジウム炭素(Pd/C)。

    縮合: カップリング試薬としてのカルボニルジイミダゾール(CDI)。

    加水分解: 水酸化カリウム(KOH)。

    環化: メトキシドナトリウム(NaOMe)。

主な生成物

これらの反応から生成される主な生成物には、中間体化合物(6)、(7)、(8)、および(10)が含まれ、最終生成物のレルゴリクスにつながります .

科学研究への応用

レルゴリクスは、以下を含む幅広い科学研究への応用があります。

    化学: GnRH受容体拮抗薬の研究におけるモデル化合物として使用されます。

    生物学: ホルモン調節および受容体結合への影響について調査されています。

    医学: 進行性前立腺がんと子宮筋腫の治療に承認されています。 .

    産業: 新しい治療薬と薬剤製剤の開発に使用されています.

類似化合物との比較

Relugolix is compared with other GnRH receptor antagonists such as:

    Degarelix: Unlike Relugolix, Degarelix requires subcutaneous administration and is not orally active.

    Elagolix: Similar to Relugolix, Elagolix is a nonpeptide, small-molecule GnRH antagonist that is orally active. .

Relugolix stands out due to its oral administration, rapid testosterone suppression without an initial surge, and potentially improved cardiac safety compared to other androgen deprivation therapies .

特性

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXMOCNKJTRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F2N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224167
Record name TAK 385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone.
Record name Relugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11853
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

737789-87-6
Record name N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737789-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relugolix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0737789876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11853
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAK 385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RELUGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P76B05O5V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Relugolix
Reactant of Route 2
Reactant of Route 2
Relugolix
Reactant of Route 3
Reactant of Route 3
Relugolix
Reactant of Route 4
Reactant of Route 4
Relugolix
Reactant of Route 5
Reactant of Route 5
Relugolix
Reactant of Route 6
Reactant of Route 6
Relugolix

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。